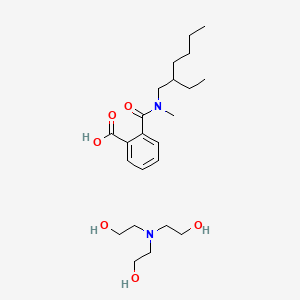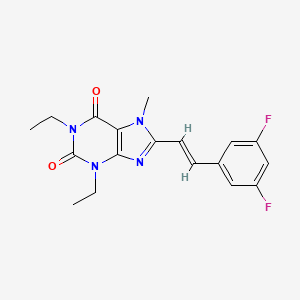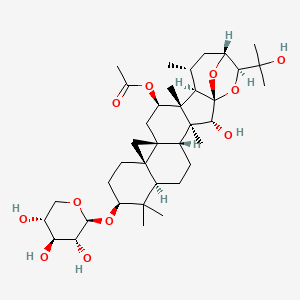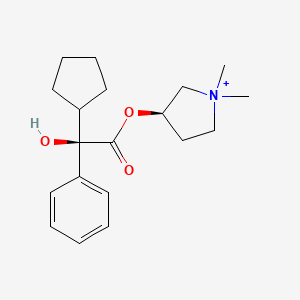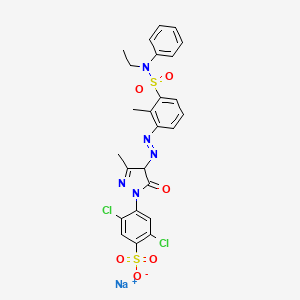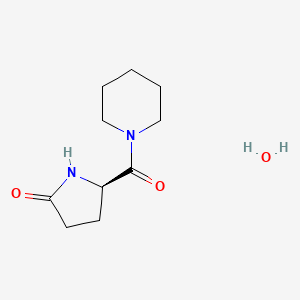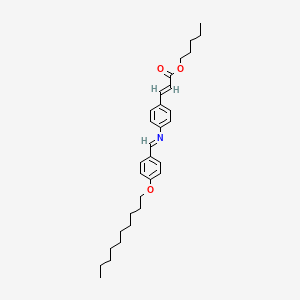
Amyl 4-(4-decyloxybenzylideneamino)cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyl 4-(4-decyloxybenzylideneamino)cinnamate is a chemical compound known for its unique structural properties and applications in various fields. It is a ferroelectric liquid crystal, which means it exhibits spontaneous polarization that can be reversed by an external electric field. This compound is particularly interesting due to its chiral nature and its ability to form smectic phases, which are types of liquid crystal phases characterized by layers of molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amyl 4-(4-decyloxybenzylideneamino)cinnamate typically involves a multi-step process. One common method includes the condensation reaction between 4-decyloxybenzaldehyde and 4-amino cinnamic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Amyl 4-(4-decyloxybenzylideneamino)cinnamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylideneamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylideneamino derivatives.
科学的研究の応用
Amyl 4-(4-decyloxybenzylideneamino)cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors due to its liquid crystalline properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced display technologies and optical devices due to its ferroelectric properties.
作用機序
The mechanism of action of Amyl 4-(4-decyloxybenzylideneamino)cinnamate is primarily related to its ability to form liquid crystalline phases. The molecular structure allows for the alignment of molecules in a specific orientation, which can be manipulated by external electric fields. This property is crucial for its applications in display technologies and optical devices. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the formation of smectic layers.
類似化合物との比較
Similar Compounds
- 2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate
- 4-(4-decyloxybenzylideneamino)benzoic acid
- 4-(4-decyloxybenzylideneamino)phenol
Uniqueness
Amyl 4-(4-decyloxybenzylideneamino)cinnamate is unique due to its specific combination of a cinnamate backbone with a decyloxybenzylideneamino group. This combination imparts distinct liquid crystalline properties, making it highly suitable for applications in advanced materials and technologies. Its ability to form stable smectic phases and exhibit ferroelectric behavior sets it apart from other similar compounds.
特性
CAS番号 |
20730-32-9 |
|---|---|
分子式 |
C31H43NO3 |
分子量 |
477.7 g/mol |
IUPAC名 |
pentyl (E)-3-[4-[(4-decoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C31H43NO3/c1-3-5-7-8-9-10-11-13-24-34-30-21-16-28(17-22-30)26-32-29-19-14-27(15-20-29)18-23-31(33)35-25-12-6-4-2/h14-23,26H,3-13,24-25H2,1-2H3/b23-18+,32-26? |
InChIキー |
PFUBZHJBCRGEIV-KYUCAQJXSA-N |
異性体SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C(=O)OCCCCC |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



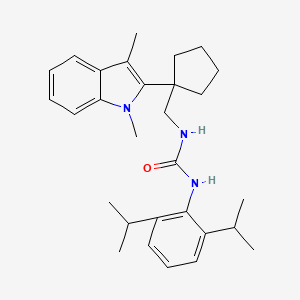


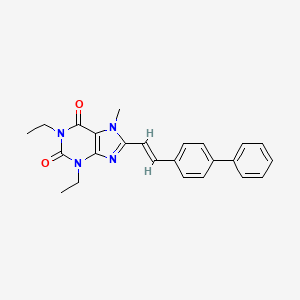
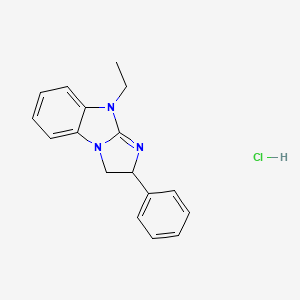
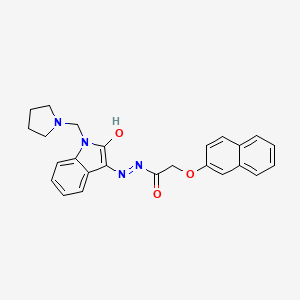
![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
